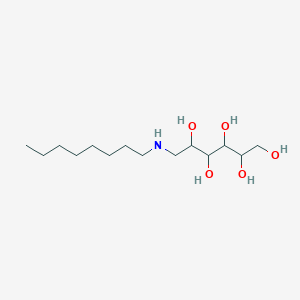

1-Deoxy-1-(octylamino)-D-glucitol

Description

BenchChem offers high-quality 1-Deoxy-1-(octylamino)-D-glucitol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Deoxy-1-(octylamino)-D-glucitol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4R,5S)-6-(octylamino)hexane-1,2,3,4,5-pentol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H31NO5/c1-2-3-4-5-6-7-8-15-9-11(17)13(19)14(20)12(18)10-16/h11-20H,2-10H2,1H3/t11-,12+,13+,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRRNJJURLBXWLL-REWJHTLYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCNCC(C(C(C(CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H31NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70177874 | |

| Record name | 1-Deoxy-1-(octylamino)-D-glucitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70177874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23323-37-7 | |

| Record name | N-Octylglucamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23323-37-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Deoxy-1-(octylamino)-D-glucitol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023323377 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Deoxy-1-(octylamino)-D-glucitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70177874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-deoxy-1-(octylamino)-D-glucitol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.424 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Deoxy-1-(octylamino)-D-glucitol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Deoxy-1-(octylamino)-D-glucitol, also known by its synonym N-octyl-D-glucamine, is a versatile amphiphilic molecule derived from glucose. Its unique structure, featuring a hydrophilic glucitol head group and a hydrophobic octyl tail, imparts valuable properties that make it a compound of significant interest in various scientific and industrial fields. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, and diverse applications, with a focus on its role in pharmaceutical development, as a biochemical tool, and in cosmetic formulations.

Chemical and Physical Properties

1-Deoxy-1-(octylamino)-D-glucitol is a white to off-white crystalline solid.[1] Its amphiphilic nature dictates its solubility, being soluble in water and polar organic solvents like methanol (B129727) and ethanol (B145695), but insoluble in non-polar solvents.[1][2] This solubility profile is crucial for its function as a surfactant and solubilizing agent.

| Property | Value | References |

| CAS Number | 23323-37-7 | [3][4] |

| Molecular Formula | C₁₄H₃₁NO₅ | [4] |

| Molecular Weight | 293.40 g/mol | [3][4] |

| Appearance | White to off-white crystalline solid/powder | [1] |

| Melting Point | 71-75 °C | [1] |

| Solubility | Soluble in water, methanol, ethanol | [1][2] |

| Synonyms | N-octyl-D-glucamine, (2R,3R,4R,5S)-6-(Octylamino)hexane-1,2,3,4,5-pentaol | [4] |

Synthesis of 1-Deoxy-1-(octylamino)-D-glucitol

The primary method for synthesizing 1-Deoxy-1-(octylamino)-D-glucitol is through the reductive amination of D-glucose with n-octylamine .[5] This reaction typically proceeds via catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation

A detailed experimental protocol for the synthesis of N-n-octyl-D-glucamine has been described in the scientific literature.[6]

Materials:

-

D-glucose

-

n-octylamine

-

Ethanol

-

Palladium complex of MgO-supported melamine-formaldehyde polymer catalyst (Pd content 3.55%, N/Pd molar ratio 12)

Procedure:

-

In a suitable reaction vessel, combine D-glucose (37.2 mmol), n-octylamine (31 mmol), triethylamine (1.0 ml), and ethanol (60 ml).

-

Add 0.7 g of the palladium complex catalyst to the mixture.

-

Pressurize the vessel with hydrogen gas to 1.5 MPa.

-

Maintain the reaction temperature at 333 K (60 °C) with stirring.

-

Upon completion of the reaction, the product can be isolated and purified.

Under these optimized conditions, a yield of 57.6% of N-n-octyl-D-glucamine was reported.[6]

The synthesis workflow can be visualized as follows:

Applications in Research and Industry

Biochemical Research: Inhibition of Glucose Transport

1-Deoxy-1-(octylamino)-D-glucitol is widely used as a research tool to investigate the transport of glucose across cell membranes.[7] It has been shown to inhibit glucose uptake, making it a valuable compound for studying glucose transporters (GLUTs), which are crucial targets in the development of drugs for diseases like diabetes and cancer.[7] It can be used as a negative control in glucose transport assays to assess the specificity of other potential inhibitors.[7]

Pharmaceutical Development

N-octyl-D-glucamine is an effective chiral resolving agent for the separation of enantiomers of racemic mixtures, a critical step in the production of many pharmaceuticals. A notable application is in the resolution of non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) and ketoprofen.[8][9]

Experimental Protocol: Chiral Resolution of Ibuprofen [9]

Materials:

-

Racemic ibuprofen

-

N-octyl-D-glucamine

-

Water

-

Potassium hydroxide (B78521) (KOH)

-

Hydrochloric acid (HCl)

Procedure:

-

Diastereomeric Salt Formation: Dissolve racemic ibuprofen (18 g, 87 mmol) in toluene (150 ml). Add water (0.5 ml) and N-octyl-D-glucamine (12.12 g, 41 mmol). Heat the mixture to 75 °C to form a clear solution, then cool to 20 °C over 3 hours to precipitate the (S)-ibuprofen N-octyl-D-glucamine salt.

-

Isolation of the Salt: Recover the precipitate by filtration, wash with toluene, and dry.

-

Liberation of (S)-Ibuprofen: Stir the diastereomeric salt with water and KOH at 45 °C for one hour, then cool to 15 °C to precipitate the N-octyl-D-glucamine for recycling.

-

Recovery of (S)-Ibuprofen: Acidify the aqueous filtrate with 3N HCl to a pH < 1 to precipitate the (S)-ibuprofen. Recover the product by filtration.

This process yields (S)-ibuprofen with high enantiomeric purity.[9]

The amphiphilic nature of 1-Deoxy-1-(octylamino)-D-glucitol makes it an excellent solubilizing agent for poorly water-soluble drugs, potentially enhancing their bioavailability.[10] Its ability to interact with biological membranes suggests its utility in various drug delivery systems.[10] It is considered a mild, biodegradable, and low-toxicity surfactant, making it a safer alternative to some traditional surfactants in pharmaceutical formulations.[1]

Cosmetic and Personal Care Products

In the cosmetic industry, 1-Deoxy-1-(octylamino)-D-glucitol is valued for its moisturizing properties and its ability to form stable emulsions.[10] These characteristics make it a suitable ingredient in skincare formulations, where it can improve skin texture and hydration.[10] Its biocompatibility and low toxicity profile further support its use in personal care products like shampoos and shower gels.[1][10]

Safety and Handling

Studies have indicated that 1-Deoxy-1-(octylamino)-D-glucitol is relatively non-toxic to cells and animals at concentrations typically used in scientific experiments.[7] However, it is important to handle the compound with care as it may cause skin and eye irritation.[7] Standard laboratory safety practices, including the use of personal protective equipment, should be followed.

Conclusion

1-Deoxy-1-(octylamino)-D-glucitol is a multifaceted compound with a growing number of applications in research and industry. Its synthesis from renewable resources, coupled with its biodegradability and low toxicity, makes it an attractive "green" chemical. For researchers, it serves as a valuable tool for studying fundamental biological processes like glucose transport. In the pharmaceutical industry, its utility as a chiral resolving agent and a solubilizer for drug formulations is well-established. Furthermore, its beneficial properties for skin care make it a desirable ingredient in cosmetic products. As research continues, the full potential of this versatile molecule is likely to be further unveiled, leading to new and innovative applications.

References

- 1. N-Octyl-D-Glucamine BP EP USP CAS 23323-37-7 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 2. A Quality by Design approach to develop Topical Creams via Hot-Melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. 1-Deoxy-1-(octylamino)-D-glucitol | C14H31NO5 | CID 90064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN1500795A - Method for synthesizing high purity dextrose octylame - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. 23323-37-7 , N-Octyl-D-glucamine, CAS: 23323-37-7 [chemsynlab.com]

- 8. Resolving Ketoprofen Using n-Octyl-d-glucamine as an Optical Resolution Agent | Semantic Scholar [semanticscholar.org]

- 9. WO1996019431A1 - Resolution of ibuprofen using a n-alkyl-d-glucamine - Google Patents [patents.google.com]

- 10. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Chemical Properties of 1-Deoxy-1-(octylamino)-D-glucitol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Deoxy-1-(octylamino)-D-glucitol, also known as N-octyl-D-glucamine, is a synthetic derivative of D-glucose with significant applications in biomedical research and pharmaceutical development.[1][2] Structurally similar to glucose, this compound is widely recognized for its role as an inhibitor of glucose transport across cell membranes.[2][3] This property makes it an invaluable tool for studying glucose transporters (GLUTs), which are crucial targets in the development of therapeutics for metabolic diseases such as diabetes and for cancer, where altered glucose metabolism is a hallmark.[3][4] Beyond its biological activity, it also serves as a chiral resolving agent and a key intermediate in the synthesis of various pharmaceutical compounds.[5][6] This guide provides a comprehensive overview of the chemical properties, synthesis, and experimental applications of 1-Deoxy-1-(octylamino)-D-glucitol.

Chemical and Physical Properties

1-Deoxy-1-(octylamino)-D-glucitol is a white to off-white crystalline solid.[2][5] It is soluble in water, methanol, and ethanol, but has limited solubility in non-polar organic solvents.[3] The compound is stable at room temperature but may decompose when exposed to high heat and humidity.[3]

| Property | Value | Source(s) |

| CAS Number | 23323-37-7 | [7] |

| Molecular Formula | C₁₄H₃₁NO₅ | [7] |

| Molecular Weight | 293.40 g/mol | [7] |

| Melting Point | 121-124 °C | [8] |

| Appearance | White to off-white solid/crystalline powder | [3][5] |

| Optical Rotation | [α]20/D −15° (c = 1 in methanol) | [8] |

| Solubility | Soluble in water, methanol, ethanol; Insoluble in non-polar solvents | [3] |

| Purity | ≥98% (HPLC) | [8] |

Spectral Data

Characterization of 1-Deoxy-1-(octylamino)-D-glucitol is typically performed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[2][3] While specific spectra are often proprietary to commercial suppliers, general spectral information is available.

| Spectral Data Type | Source/Availability |

| ¹H NMR | Available from suppliers such as Sigma-Aldrich.[7] |

| ¹³C NMR | Available from suppliers such as Sigma-Aldrich.[7] |

| IR | Available from suppliers such as Sigma-Aldrich.[7] |

| Mass Spectrometry | Used for characterization.[9] |

Experimental Protocols

Synthesis of 1-Deoxy-1-(octylamino)-D-glucitol via Reductive Amination

The most common method for synthesizing 1-Deoxy-1-(octylamino)-D-glucitol is through the reductive amination of D-glucose with n-octylamine.[5][10] This process generally involves the formation of a Schiff base intermediate, which is then reduced to the final product.[10]

Materials:

-

D-glucose

-

n-octylamine

-

Ethanol

-

Palladium on magnesium oxide (Pd/MgO) catalyst or Raney nickel[5]

-

Hydrogen gas

-

Triethylamine (B128534) (optional, as a promoter)[11]

Procedure:

-

In a suitable reaction vessel, dissolve D-glucose in ethanol.

-

Add n-octylamine to the solution. The molar ratio of glucose to n-octylamine is typically in the range of 1.05–1.25:1.[12]

-

Add the palladium on MgO catalyst.

-

If used, add triethylamine as a promoter.[11]

-

Pressurize the reaction vessel with hydrogen gas (e.g., 1.5 MPa).[11]

-

Heat the reaction mixture to a specified temperature (e.g., 333 K) and stir for a designated period to allow for the reductive amination to proceed.[11]

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the catalyst.

-

The filtrate is then cooled further to induce crystallization of the product.

-

The crystalline product is collected by filtration, washed with a cold solvent (e.g., a mixed solvent without methanol), and dried to yield purified 1-Deoxy-1-(octylamino)-D-glucitol.[12]

Purification by Crystallization

Further purification can be achieved by recrystallization. The crude product is dissolved in a minimal amount of a suitable hot solvent, and then allowed to cool slowly to form crystals. The purified crystals are then collected by filtration.

Applications in Research

Inhibition of Glucose Transport

1-Deoxy-1-(octylamino)-D-glucitol is a known inhibitor of glucose transport, making it a useful tool for studying glucose transporters.[2][3] It is often used as a negative control in glucose uptake assays to assess the specificity of other potential glucose transport inhibitors.[3]

Experimental Workflow: In Vitro Glucose Uptake Assay

This protocol describes a general method for measuring glucose uptake in cultured cells using a fluorescently labeled glucose analog, 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), with 1-Deoxy-1-(octylamino)-D-glucitol used as a competitive inhibitor.

Materials:

-

Cultured cells (e.g., cancer cell line known to express GLUTs)

-

Cell culture medium (e.g., DMEM)

-

Glucose-free culture medium

-

Phosphate-buffered saline (PBS)

-

2-NBDG solution

-

1-Deoxy-1-(octylamino)-D-glucitol solution

-

96-well plate

-

Fluorescence microscope or plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a suitable density and culture overnight.

-

Serum Starvation: Wash the cells with warm PBS and then incubate in serum-free medium for 2-16 hours to lower basal glucose uptake.[3]

-

Inhibitor Treatment: Remove the starvation medium and add fresh serum-free medium containing the desired concentration of 1-Deoxy-1-(octylamino)-D-glucitol or a vehicle control. Incubate for 30-60 minutes.[3]

-

Glucose Uptake: Add 2-NBDG to each well to a final concentration of 100-200 µM and incubate for 15-60 minutes.[3]

-

Stop and Wash: To stop the uptake, quickly remove the 2-NBDG solution and wash the cells multiple times with ice-cold PBS.[3]

-

Analysis: Measure the fluorescence intensity of the cells using a fluorescence microscope or a plate reader. The reduced fluorescence in cells treated with 1-Deoxy-1-(octylamino)-D-glucitol compared to the control indicates inhibition of glucose uptake.

Visualizations

Caption: Experimental workflow for a glucose uptake assay.

Caption: Mechanism of glucose transport inhibition.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. 23323-37-7 , N-Octyl-D-glucamine, CAS: 23323-37-7 [chemsynlab.com]

- 3. benchchem.com [benchchem.com]

- 4. Development of Glucose Transporter (GLUT) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buy N-n-Octyl-D-glucamine [smolecule.com]

- 6. scbt.com [scbt.com]

- 7. 1-Deoxy-1-(octylamino)-D-glucitol | C14H31NO5 | CID 90064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1-Deoxy-1-(octylamino)- D -glucitol 98 23323-37-7 [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. nbinno.com [nbinno.com]

- 11. researchgate.net [researchgate.net]

- 12. CN1500795A - Method for synthesizing high purity dextrose octylame - Google Patents [patents.google.com]

N-Octyl-D-glucamine synthesis protocol

An In-depth Technical Guide to the Synthesis of N-Octyl-D-glucamine

Introduction

N-Octyl-D-glucamine is a nonionic surfactant and a crucial intermediate in various chemical and pharmaceutical applications. It is particularly valued as a chiral resolving agent for separating enantiomers of chiral drugs and pesticides, such as ibuprofen (B1674241) and naproxen.[1][2] Its synthesis has been a subject of considerable research, aiming to enhance efficiency, yield, and sustainability.[3] This guide provides a detailed overview of the primary synthesis protocols, focusing on the widely employed method of reductive amination.

Chemical and Physical Properties

N-Octyl-D-glucamine is a white to off-white solid with the following properties:[1][4]

| Property | Value | Reference |

| Molecular Formula | C₁₄H₃₁NO₅ | [1] |

| Molar Mass | ~293.40 g/mol | [1][4] |

| Melting Point | 121-124 °C | [1] |

| Appearance | White to off-white solid/crystalline powder | [1][4] |

| Solubility | Slightly soluble in water; more soluble in heated methanol (B129727) and DMSO | [1][4] |

| Optical Rotation | -16° to -22° (c=0.5, Methanol) | [1][5] |

Core Synthesis Pathway: Reductive Amination

The most prevalent and industrially significant method for synthesizing N-Octyl-D-glucamine is the reductive amination of D-glucose with n-octylamine.[1][3] This reaction proceeds in two main stages:

-

Schiff Base Formation : The initial step involves the condensation reaction between the aldehyde group of D-glucose and the primary amine group of n-octylamine. This reaction forms an unstable imine intermediate, commonly known as a Schiff base.[1][3]

-

Catalytic Hydrogenation : The Schiff base intermediate is then reduced to the stable secondary amine, N-Octyl-D-glucamine. This step is carried out under hydrogen pressure in the presence of a metal catalyst.[1][6]

This two-step process can be performed as a one-pot synthesis, which is efficient and common in industrial applications.[7]

Experimental Protocols

Detailed methodologies vary based on the choice of catalyst and specific reaction conditions. Below are two representative protocols using different catalytic systems.

Protocol 1: Synthesis using a Promoter/Raney Nickel Catalyst System

This method, adapted from patented industrial processes, aims for high yield and purity.[6]

Materials:

-

D-Glucose

-

n-Octylamine

-

Raney Nickel (Raney Ni) Catalyst

-

Promoter (e.g., ZCMT-6)[6]

-

Solvent (e.g., ethanol)

-

Hydrogen (H₂) gas

Equipment:

-

High-pressure autoclave reactor with stirring and temperature control

-

Filtration apparatus

-

Crystallization vessel

-

Centrifuge

-

Drying oven

Procedure:

-

Schiff Base Formation:

-

Catalytic Hydrogenation:

-

Product Isolation and Purification:

-

After the reaction, cool the mixture to allow the N-Octyl-D-glucamine to crystallize.[6]

-

Collect the white crystals via filtration or centrifugation.[6]

-

Wash the collected product twice with a suitable mixed solvent that does not contain methanol.[6]

-

Dry the purified crystals in an oven at 70 °C for 2 hours to obtain the final product.[8]

-

Protocol 2: Synthesis using a Supported Palladium Catalyst

This protocol is based on academic research focusing on palladium-based catalysts, which can offer high selectivity under milder conditions.[3][9]

Materials:

-

D-Glucose (37.2 mmol)

-

n-Octylamine (31 mmol)

-

Palladium complex on MgO-supported melamine-formaldehyde polymer (0.7 g, Pd content 3.55%)[9]

-

Ethanol (60 ml)[9]

-

Triethylamine (1.0 ml, as an additive)[9]

-

Hydrogen (H₂) gas

Equipment:

-

High-pressure reactor with magnetic stirring

-

Temperature and pressure controllers

-

Filtration system

-

Rotary evaporator

Procedure:

-

Reaction Setup:

-

In the high-pressure reactor, combine D-glucose, n-octylamine, ethanol, triethylamine, and the palladium catalyst.[9]

-

-

Catalytic Hydrogenation:

-

Product Isolation and Purification:

-

After cooling and depressurizing the reactor, filter the mixture to remove the solid catalyst.

-

Remove the solvent (ethanol) from the filtrate under reduced pressure using a rotary evaporator.

-

The resulting crude product can be further purified by recrystallization from a suitable solvent to yield pure N-Octyl-D-glucamine.

-

Data Presentation: Comparison of Synthesis Protocols

The choice of catalyst and reaction parameters significantly impacts the final yield and purity of the product.

| Parameter | Protocol 1 (Promoter/Raney Ni) | Protocol 2 (Supported Pd) |

| Catalyst | Promoter/Raney Ni System | Pd complex on MgO-supported polymer |

| Reactant Ratio | Glucose:Octylamine (1.05:1) | Glucose:Octylamine (~1.2:1) |

| Temperature | 55–65 °C | 60 °C (333 K) |

| H₂ Pressure | 1.2–1.4 MPa | 1.5 MPa |

| Solvent | Not specified, likely alcohol | Ethanol |

| Additive | Promoter | Triethylamine |

| Reported Yield | Up to 76% | 57.6% |

| Reported Purity | Up to 99.5% | Not specified, but generally high |

| Reference | [6] | [9] |

Experimental and Purification Workflow

The overall process from raw materials to the final purified product follows a logical sequence of chemical reaction and physical separation steps.

Conclusion

The synthesis of N-Octyl-D-glucamine via reductive amination is a well-established and adaptable process. While traditional methods using Raney nickel can produce high yields and purity, advancements in palladium-based catalysis offer pathways that operate under milder conditions, aligning with green chemistry principles.[3][6] The selection of a specific protocol depends on the desired scale, purity requirements, and available equipment. Careful control over reaction parameters and a robust purification strategy are critical to achieving a high-quality final product suitable for pharmaceutical and research applications.[1]

References

- 1. Buy N-n-Octyl-D-glucamine [smolecule.com]

- 2. WO1996019431A1 - Resolution of ibuprofen using a n-alkyl-d-glucamine - Google Patents [patents.google.com]

- 3. nbinno.com [nbinno.com]

- 4. chemsynlab.com [chemsynlab.com]

- 5. N-n-Octyl-D-glucamine 23323-37-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. CN1500795A - Method for synthesizing high purity dextrose octylame - Google Patents [patents.google.com]

- 7. Reductive amination - Wikipedia [en.wikipedia.org]

- 8. N-N-OCTYL-D-GLUCAMINE [chembk.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-Deoxy-1-(octylamino)-D-glucitol (CAS 23323-37-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Deoxy-1-(octylamino)-D-glucitol, commonly known as N-octyl-D-glucamine, is a versatile n-alkyl-D-glucamine derivative with the CAS number 23323-37-7. This compound, a white to off-white crystalline solid, is structurally similar to glucose and possesses amphiphilic properties due to its hydrophilic glucitol head group and hydrophobic octyl tail.[1] These characteristics make it a valuable tool in various scientific and industrial applications, including as a chiral resolving agent for non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) and naproxen, a non-ionic surfactant for the solubilization and stabilization of membrane proteins, and as a research tool for studying glucose transport mechanisms.[1][2][3] This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and key experimental applications.

Physicochemical Properties

N-octyl-D-glucamine is characterized by the following properties:

| Property | Value | Reference |

| CAS Number | 23323-37-7 | |

| Molecular Formula | C₁₄H₃₁NO₅ | [4] |

| Molecular Weight | 293.40 g/mol | [4] |

| Appearance | White to off-white crystalline powder or solid | [1][3] |

| Melting Point | 121-124 °C | [3][5] |

| Solubility | Slightly soluble in water; soluble in methanol (B129727) and ethanol | [1][3] |

| Optical Rotation | [α]²⁰/D between -15° and -22° (c=0.5-1 in methanol) | [6][] |

Synthesis

The primary method for synthesizing N-octyl-D-glucamine is through the reductive amination of D-glucose with n-octylamine. This two-step, one-pot reaction involves the formation of a Schiff base intermediate followed by its reduction.

Experimental Protocol: Synthesis via Reductive Amination

Materials:

-

D-glucose

-

n-Octylamine

-

Ethanol

-

Palladium catalyst (e.g., palladium on carbon) or Raney nickel

-

Hydrogen gas

-

Reaction vessel suitable for hydrogenation

Procedure:

-

In a suitable reaction vessel, dissolve D-glucose in ethanol.

-

Add n-octylamine to the solution. The molar ratio of D-glucose to n-octylamine is typically around 1:1.05.[3]

-

The mixture is stirred at a controlled temperature, generally between 25-60°C, to facilitate the formation of the Schiff base intermediate.[3]

-

Introduce the palladium or Raney nickel catalyst to the reaction mixture.

-

Pressurize the vessel with hydrogen gas.

-

Maintain the reaction under hydrogen pressure and agitation until the reduction of the Schiff base to N-octyl-D-glucamine is complete.

-

Upon completion, the catalyst is filtered off.

-

The crude product is then purified, typically by crystallization from a suitable solvent, to yield N-octyl-D-glucamine as a white solid.

References

- 1. The effect of N-acylglucosamines on the biosynthesis and secretion of insulin in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 23323-37-7 , N-Octyl-D-glucamine, CAS: 23323-37-7 [chemsynlab.com]

- 3. Inhibition of glucose transport synergizes with chemical or genetic disruption of mitochondrial metabolism and suppresses TCA cycle-deficient tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-Alkylamido-d-glucamine-based gelators for the generation of thixotropic gels - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide on the Mechanism of Action of N-Octyl-D-glucamine in Cell Membranes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of N-Octyl-D-glucamine, a non-ionic surfactant widely utilized in the study of cell membranes and membrane proteins. This document details its physicochemical properties, its role in the solubilization and reconstitution of membrane proteins, and the experimental protocols for its application.

Introduction to N-Octyl-D-glucamine

N-Octyl-D-glucamine is a non-ionic detergent that has become an invaluable tool in membrane biochemistry. Its amphipathic nature, possessing a hydrophilic glucamine head group and a hydrophobic octyl tail, allows it to interact with and disrupt the lipid bilayer of cell membranes. This property is particularly useful for the solubilization, purification, and functional reconstitution of integral membrane proteins, which are notoriously challenging to study in their native environment. Its mild, non-denaturing characteristics often help to preserve the native structure and function of these proteins.

Physicochemical Properties

The effectiveness of N-Octyl-D-glucamine as a detergent is rooted in its specific physicochemical properties. While extensive data is available for its close and structurally similar analog, n-octyl-β-D-glucopyranoside (OG), the properties of N-Octyl-D-glucamine are comparable. The critical micelle concentration (CMC) is a key parameter, representing the concentration at which the detergent monomers self-assemble into micelles. This process is crucial for the solubilization of membrane components.

Table 1: Physicochemical Properties of N-Octyl-D-glucamine and its Analog n-octyl-β-D-glucopyranoside (OG)

| Property | N-Octyl-D-glucamine | n-octyl-β-D-glucopyranoside (OG) (for comparison) | Reference(s) |

| Molecular Formula | C₁₄H₃₁NO₅ | C₁₄H₂₈O₆ | [1][2] |

| Molecular Weight | 293.40 g/mol | 292.37 g/mol | [1][2] |

| Appearance | White to almost white crystalline powder | White solid | [3] |

| Melting Point | 121-124 °C | ~110 °C | [4] |

| Solubility in Water | Slightly soluble | 25 g/L | [4] |

| Critical Micelle Concentration (CMC) | Not widely reported; expected to be similar to OG | ~20-25 mM | [5] |

| Aggregation Number | Not widely reported; expected to be similar to OG | 80-100 | [5] |

| Micelle Molecular Weight | Not widely reported; expected to be similar to OG | ~25 kDa | [5][6] |

Note: Due to the limited availability of specific quantitative data for N-Octyl-D-glucamine, values for its close analog, n-octyl-β-D-glucopyranoside (OG), are provided for comparative purposes.

Mechanism of Action in Cell Membranes

The primary mechanism of action of N-Octyl-D-glucamine on cell membranes involves the disruption of the lipid bilayer and the subsequent solubilization of its components. This process can be understood in a stepwise manner, which is concentration-dependent.

3.1. Partitioning into the Lipid Bilayer (Below CMC)

At concentrations below its CMC, N-Octyl-D-glucamine monomers insert themselves into the lipid bilayer. This insertion disrupts the packing of the phospholipid molecules, leading to an increase in membrane fluidity and permeability.

3.2. Membrane Solubilization (At and Above CMC)

As the concentration of N-Octyl-D-glucamine reaches and exceeds its CMC, the detergent monomers aggregate to form micelles in the aqueous phase. These micelles then act as sinks for the lipid and protein components of the membrane. The process of solubilization is believed to occur in three stages:

-

Stage I: Membrane Saturation: Detergent monomers partition into the lipid bilayer until it becomes saturated.

-

Stage II: Formation of Mixed Micelles: As more detergent is added, the bilayer starts to break down, forming mixed micelles containing lipids, proteins, and detergent molecules.

-

Stage III: Complete Solubilization: At high detergent concentrations, the entire membrane is disrupted, and its components are fully incorporated into detergent micelles.

Diagram 1: Mechanism of Membrane Solubilization by N-Octyl-D-glucamine

Caption: Stepwise mechanism of membrane solubilization by N-Octyl-D-glucamine.

Application in Membrane Protein Research

The ability of N-Octyl-D-glucamine to solubilize membrane proteins without causing significant denaturation makes it a valuable tool for their study.

4.1. Solubilization of Membrane Proteins

The goal of membrane protein solubilization is to extract a target protein from the lipid bilayer into a soluble form while maintaining its structural and functional integrity. The choice of detergent and its concentration are critical for successful solubilization.

Diagram 2: Experimental Workflow for Membrane Protein Solubilization

Caption: General workflow for the solubilization of membrane proteins.

4.2. Reconstitution of Membrane Proteins

Once a membrane protein is solubilized and purified, it is often necessary to reconstitute it into an artificial lipid bilayer (liposomes or nanodiscs) to study its function in a more native-like environment. This is typically achieved by removing the detergent from the mixed protein-lipid-detergent micelles. Due to its relatively high CMC, N-Octyl-D-glucamine can be efficiently removed by methods such as dialysis, gel filtration, or hydrophobic adsorption.

Diagram 3: Logical Flow of Membrane Protein Reconstitution

Caption: Logical steps in the reconstitution of a membrane protein.

Experimental Protocols

5.1. Protocol for Determination of Critical Micelle Concentration (CMC)

The CMC of a detergent can be determined by various methods that detect the onset of micelle formation, such as surface tensiometry, conductivity measurements, or fluorescence spectroscopy using a hydrophobic probe.

Method: Surface Tensiometry

-

Prepare a stock solution of N-Octyl-D-glucamine (e.g., 100 mM) in a suitable buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.5).

-

Prepare a series of dilutions of the stock solution, ranging from well below to well above the expected CMC (~20-25 mM).

-

Measure the surface tension of each dilution using a surface tensiometer at a constant temperature.

-

Plot the surface tension as a function of the logarithm of the N-Octyl-D-glucamine concentration.

-

Identify the CMC as the concentration at which the surface tension plateaus. This is determined by the intersection of the two linear portions of the plot.[7]

5.2. Detailed Protocol for Solubilization of a Model Membrane Protein (e.g., Bacteriorhodopsin)

This protocol provides a general guideline for the solubilization of bacteriorhodopsin (bR) from purple membranes.

-

Membrane Preparation: Isolate purple membranes from Halobacterium salinarum using established procedures.

-

Resuspend Membranes: Resuspend the purified purple membranes in a solubilization buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.0) to a final bR concentration of approximately 1 mg/mL.

-

Detergent Addition: Prepare a stock solution of N-Octyl-D-glucamine (e.g., 200 mM) in the solubilization buffer. Add the detergent stock solution to the membrane suspension to achieve a final detergent concentration above the CMC (e.g., 30-50 mM). The optimal detergent-to-protein ratio often needs to be determined empirically but a starting point is a 10:1 (w/w) ratio.[8]

-

Incubation: Incubate the mixture with gentle agitation for 1-2 hours at room temperature or 4°C. The optimal time and temperature may vary.

-

Centrifugation: Centrifuge the mixture at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet any unsolubilized membrane fragments and aggregated protein.

-

Collect Supernatant: Carefully collect the supernatant, which contains the solubilized bR in detergent micelles.

-

Quantify Solubilization: Determine the concentration of solubilized bR in the supernatant using UV-Vis spectroscopy (absorbance at 568 nm for the retinal chromophore). The solubilization efficiency is calculated as the percentage of bR in the supernatant relative to the total amount in the initial membrane suspension.[9]

5.3. Detailed Protocol for Reconstitution of a Solubilized Membrane Protein into Liposomes

This protocol describes the reconstitution of a purified, solubilized membrane protein into pre-formed liposomes.

-

Liposome (B1194612) Preparation: Prepare unilamellar liposomes of a desired lipid composition (e.g., 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine, POPC) by a method such as extrusion. Resuspend the final liposome pellet in a reconstitution buffer (e.g., 20 mM HEPES, 100 mM KCl, pH 7.0).

-

Mixing of Components: In a microcentrifuge tube, combine the purified, solubilized membrane protein with the pre-formed liposomes at a specific lipid-to-protein ratio (e.g., 20:1 to 100:1 w/w).

-

Detergent Removal by Dialysis:

-

Place the protein-lipid-detergent mixture into a dialysis cassette with an appropriate molecular weight cutoff (e.g., 10 kDa).

-

Dialyze against a large volume of reconstitution buffer at 4°C.

-

Perform several buffer changes over a period of 48-72 hours to ensure complete removal of the detergent.

-

-

Harvest Proteoliposomes: After dialysis, collect the contents of the dialysis cassette. The reconstituted proteoliposomes can be harvested by ultracentrifugation (e.g., 150,000 x g for 2 hours) and then resuspended in the desired buffer for functional assays.

-

Characterization: Characterize the proteoliposomes for protein incorporation efficiency and orientation, and assess the functionality of the reconstituted protein.[10]

Quantitative Effects on Membrane Protein Activity

The use of N-Octyl-D-glucamine can have varying effects on the activity of different membrane proteins. It is crucial to empirically determine the optimal conditions that preserve the protein's function.

Table 2: Illustrative Quantitative Effects of n-octyl-β-D-glucopyranoside (OG) on Membrane Protein Activity

| Membrane Protein | Organism Source | Assay | Effect of OG Solubilization | Reference(s) |

| Bacteriorhodopsin | Halobacterium salinarum | Proton Pumping | Activity is generally well-preserved after reconstitution. | [9] |

| Lactose Permease | Escherichia coli | Lactose Transport | Can be functionally reconstituted after solubilization. | [10] |

| Ca²⁺-ATPase | Sarcoplasmic Reticulum | ATP Hydrolysis | Activity is often sensitive to detergent concentration. | [11] |

| 5-HT₁A Receptor | Sheep Brain | [³H]8-OH-DPAT Binding | Low solubilization of active receptor compared to other detergents. | [12] |

Note: This table provides illustrative examples, and the specific effects can vary significantly depending on the experimental conditions.

Conclusion

N-Octyl-D-glucamine is a versatile and widely used non-ionic detergent in membrane biology. Its ability to gently solubilize membrane proteins and its ease of removal make it an excellent choice for the purification and functional reconstitution of these challenging molecules. A thorough understanding of its physicochemical properties and mechanism of action, as detailed in this guide, is essential for its successful application in research and drug development. The provided protocols offer a starting point for the development of optimized procedures for specific membrane proteins of interest.

References

- 1. devtoolsdaily.com [devtoolsdaily.com]

- 2. N-octyl-d-(-)-glucamine | C14H31NO5 | CID 129830429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. sketchviz.com [sketchviz.com]

- 4. arxiv.org [arxiv.org]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. A rapid method for assessing lipid:protein and detergent:protein ratios in membrane-protein crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. atbweb.stanford.edu [atbweb.stanford.edu]

- 10. nbinno.com [nbinno.com]

- 11. Octyl-ß-D-Glucopyranoside › Non ionic Detergents › Detergents › Information Center › SERVA Electrophoresis GmbH [serva.de]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Critical Micelle Concentration of N-Octyl-β-D-glucopyranoside

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of N-Octyl-β-D-glucopyranoside (also commonly known as N-Octyl-D-glucamine or octyl glucoside), a non-ionic surfactant widely utilized in biochemistry, drug delivery, and membrane protein research. This document details its physicochemical properties, methods for determining its CMC, and relevant experimental protocols.

Introduction to N-Octyl-β-D-glucopyranoside

N-Octyl-β-D-glucopyranoside is a mild, non-ionic detergent valued for its ability to solubilize and stabilize membrane proteins without denaturation.[1] Its well-defined chemical structure, consisting of a hydrophilic glucose head group and a hydrophobic octyl tail, allows for the formation of small, uniform micelles.[1] A key parameter governing its behavior in aqueous solutions is the critical micelle concentration (CMC), the concentration at which individual surfactant molecules (monomers) begin to self-assemble into micelles.[2][3] Understanding the CMC is crucial for its effective use in various applications, as properties like solubilization capacity and detergency are significantly enhanced above this concentration.[3]

Quantitative Data on the Critical Micelle Concentration

The CMC of N-Octyl-β-D-glucopyranoside is influenced by factors such as temperature and the presence of electrolytes. The following table summarizes reported CMC values under different conditions.

| CMC (mM) | Temperature (°C) | Solvent/Buffer | Measurement Technique | Reference(s) |

| 18-20 | Not Specified | Water (H₂O) | Not Specified | [4][5] |

| 20-25 | 20-25 | Water (H₂O) | Not Specified | |

| 25 | 25 | Water (H₂O) | Not Specified | [1] |

| 23.4 | Not Specified | 0.1 M NaCl | Not Specified | [4][5] |

Experimental Protocols for CMC Determination

Several techniques can be employed to determine the CMC of non-ionic surfactants. The choice of method often depends on the specific properties of the surfactant and the available instrumentation.[6] Below are detailed protocols for three common methods.

Surface Tensiometry

This is a classic and widely used method for determining the CMC of surfactants.[2] It relies on the principle that surfactant monomers adsorb at the air-water interface, reducing the surface tension of the solution. Once the surface is saturated, further addition of the surfactant leads to micelle formation in the bulk solution, and the surface tension remains relatively constant.[2] The CMC is identified as the concentration at which this transition occurs.[2]

Experimental Protocol:

-

Preparation of Surfactant Solutions: Prepare a stock solution of N-Octyl-β-D-glucopyranoside in deionized water. From this stock, prepare a series of dilutions with varying concentrations spanning the expected CMC range (e.g., from 1 mM to 50 mM).

-

Instrumentation: Use a surface tensiometer, such as one employing the Du Noüy ring or Wilhelmy plate method. Ensure the platinum ring or plate is thoroughly cleaned before each measurement.

-

Measurement:

-

Calibrate the tensiometer with deionized water.

-

Measure the surface tension of each prepared surfactant solution, starting from the lowest concentration.

-

Allow the system to equilibrate for a few minutes before each reading to ensure a stable value.

-

Perform each measurement in triplicate to ensure accuracy.[7]

-

-

Data Analysis:

Fluorescence Spectroscopy using a Hydrophobic Probe

This method utilizes a fluorescent probe, such as pyrene (B120774), which exhibits different fluorescence characteristics in polar and non-polar environments.[2] Below the CMC, pyrene resides in the polar aqueous environment. Above the CMC, pyrene partitions into the hydrophobic core of the micelles.[2] This change in the microenvironment of the probe leads to a shift in its fluorescence spectrum, which can be used to determine the CMC.[2]

Experimental Protocol:

-

Preparation of Solutions:

-

Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone (B3395972) or ethanol) at a concentration of approximately 0.2 mM.[8]

-

Prepare a series of N-Octyl-β-D-glucopyranoside solutions in deionized water, covering a concentration range below and above the expected CMC.

-

To each surfactant solution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration in the nanomolar to low micromolar range (e.g., 250 nM).[9] Ensure the final concentration of the organic solvent is minimal to avoid affecting micellization.

-

-

Instrumentation: Use a fluorescence spectrophotometer.

-

Measurement:

-

Set the excitation wavelength to approximately 334 nm.[8]

-

Record the emission spectrum from 350 nm to 450 nm for each sample.[8]

-

The emission spectrum of pyrene shows several vibronic bands. The ratio of the intensity of the third peak (I₃, around 383 nm) to the first peak (I₁, around 372 nm) is sensitive to the polarity of the environment.[8]

-

-

Data Analysis:

-

Calculate the I₃/I₁ ratio for each surfactant concentration.

-

Plot the I₃/I₁ ratio as a function of the surfactant concentration.

-

The plot will typically show a sigmoidal curve. The CMC is determined from the inflection point of this curve, which indicates the onset of micelle formation.[9]

-

Conductivity Measurement

Conductivity measurement is a straightforward method for determining the CMC of ionic surfactants.[10] For non-ionic surfactants like N-Octyl-β-D-glucopyranoside, the change in conductivity at the CMC is much less pronounced, making this method less sensitive.[6][11] However, with precise instrumentation, it can still be employed. The principle is that any ionic impurities in the surfactant solution will be incorporated into the micelles above the CMC, leading to a change in the slope of the conductivity versus concentration plot.[11]

Experimental Protocol:

-

Preparation of Surfactant Solutions: Prepare a series of N-Octyl-β-D-glucopyranoside solutions in high-purity, deionized water.

-

Instrumentation: Use a sensitive conductivity meter and a conductivity cell. The measurements should be performed at a constant temperature.

-

Measurement:

-

Measure the conductivity of each solution, starting from the lowest concentration.

-

Ensure the conductivity cell is thoroughly rinsed with the solution to be measured before recording the value.

-

-

Data Analysis:

-

Plot the specific conductivity (κ) as a function of the surfactant concentration.

-

The plot will show two linear regions with a change in slope.

-

The CMC is determined from the concentration at which the break in the slope occurs.[11]

-

Visualizing the Process of CMC Determination

The following diagrams, generated using the DOT language, illustrate the workflow for determining the CMC and the underlying principles of the measurement techniques.

Caption: Workflow for the experimental determination of the Critical Micelle Concentration.

Caption: Principles of micelle formation and its detection by various experimental techniques.

Conclusion

N-Octyl-β-D-glucopyranoside is a versatile and widely used non-ionic surfactant. A thorough understanding of its critical micelle concentration is essential for its effective application in research and development. The experimental protocols and data presented in this guide provide a solid foundation for scientists and professionals working with this important biomolecule. The choice of method for CMC determination should be made based on the required precision and available laboratory equipment.

References

- 1. Octyl glucoside - Wikipedia [en.wikipedia.org]

- 2. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 3. agilent.com [agilent.com]

- 4. Anatrace.com [anatrace.com]

- 5. Anatrace.com [anatrace.com]

- 6. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2.2. CMC Determination [bio-protocol.org]

- 8. rsc.org [rsc.org]

- 9. reddit.com [reddit.com]

- 10. scribd.com [scribd.com]

- 11. pubs.aip.org [pubs.aip.org]

An In-depth Technical Guide to 1-Deoxy-1-(octylamino)-D-glucitol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Deoxy-1-(octylamino)-D-glucitol, also known as N-Octyl-D-glucamine. This versatile N-alkylaminopolyol finds applications ranging from biochemical research to pharmaceutical development. Its amphiphilic nature, stemming from a hydrophilic glucitol head and a hydrophobic octyl tail, makes it an effective non-ionic surfactant and a valuable tool in various scientific disciplines.

Core Physicochemical Properties

1-Deoxy-1-(octylamino)-D-glucitol is a white, crystalline powder.[1] Its key quantitative properties are summarized in the table below, providing a ready reference for experimental design and quality control.

| Property | Value | References |

| Molecular Weight | 293.40 g/mol | [1][2] |

| Molecular Formula | C₁₄H₃₁NO₅ | [2][3] |

| CAS Number | 23323-37-7 | [2][3] |

| Melting Point | 120-125 °C | [3][4] |

| Appearance | White scale crystallization / crystalline powder | [1][3] |

| Solubility | Soluble in water, methanol, and ethanol; insoluble in non-polar solvents. | [1] |

| Optical Rotation | [α]D²⁰ = -16° to -20° (c=1 in methanol) | [3] |

| Purity | ≥98% | [2] |

Synthesis Pathway: Reductive Amination

The primary method for synthesizing 1-Deoxy-1-(octylamino)-D-glucitol is through the reductive amination of D-glucose with n-octylamine.[1] This one-pot reaction involves the initial formation of a Schiff base (imine) intermediate from the reaction between the aldehyde group of glucose and the primary amine of octylamine. This intermediate is subsequently reduced to form the stable secondary amine product.

Experimental Protocols

Due to its structural similarity to glucose, 1-Deoxy-1-(octylamino)-D-glucitol can act as a competitive inhibitor of glucose transporters, making it a valuable tool for studying glucose uptake in cells.[1] Below is a detailed protocol for a glucose uptake inhibition assay using the fluorescent glucose analog 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose).

Protocol: Glucose Uptake Inhibition Assay

Objective: To determine the inhibitory effect of 1-Deoxy-1-(octylamino)-D-glucitol on cellular glucose uptake.

Materials:

-

Adherent or suspension cells (e.g., cancer cell lines with high glucose metabolism)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Glucose-free culture medium

-

1-Deoxy-1-(octylamino)-D-glucitol (test inhibitor)

-

2-NBDG (fluorescent glucose analog)

-

Phloretin (B1677691) (known glucose transport inhibitor, as a positive control)

-

Phosphate-buffered saline (PBS)

-

96-well black, clear-bottom plates (for fluorescence plate reader) or appropriate plates for flow cytometry/microscopy

-

Fluorescence plate reader, flow cytometer, or fluorescence microscope (Excitation/Emission ~485/535 nm)

Procedure:

-

Cell Seeding:

-

For adherent cells, seed 2-5 x 10⁴ cells per well in a 96-well plate and incubate overnight to allow for attachment.

-

For suspension cells, use 1-2 x 10⁵ cells per well on the day of the experiment.

-

-

Cell Starvation and Inhibitor Treatment:

-

Gently wash the cells with PBS.

-

Remove the wash and add glucose-free culture medium to each well.

-

Add varying concentrations of 1-Deoxy-1-(octylamino)-D-glucitol to the designated wells. Include wells with no inhibitor (negative control) and wells with a known inhibitor like phloretin (positive control).

-

Incubate the cells for 1-2 hours at 37°C in a CO₂ incubator.

-

-

2-NBDG Uptake:

-

Prepare a working solution of 2-NBDG in glucose-free medium (a final concentration of 100-200 µg/mL is often a good starting point, but may need optimization).

-

Add the 2-NBDG working solution to all wells.

-

Incubate for 30-60 minutes at 37°C. The optimal time may vary depending on the cell line.

-

-

Termination and Measurement:

-

Stop the uptake reaction by removing the 2-NBDG containing medium.

-

Wash the cells twice with ice-cold PBS to remove extracellular 2-NBDG.

-

Add a suitable assay buffer or PBS to the wells.

-

Measure the fluorescence intensity using a plate reader, or analyze the cells via flow cytometry or fluorescence microscopy.

-

-

Data Analysis:

-

Calculate the percentage of glucose uptake inhibition for each concentration of 1-Deoxy-1-(octylamino)-D-glucitol relative to the untreated control.

-

Plot the inhibition percentage against the inhibitor concentration to determine the IC₅₀ value.

-

Applications in Research and Development

1-Deoxy-1-(octylamino)-D-glucitol's utility extends across several domains:

-

Pharmaceutical Development: It serves as a key intermediate in the synthesis of certain active pharmaceutical ingredients, including some non-steroidal anti-inflammatory drugs (NSAIDs).[2][3] Its surfactant properties are also explored in drug delivery systems to enhance the bioavailability of poorly soluble drugs.[3]

-

Biotechnology: As a non-ionic detergent, it is used for the solubilization and stabilization of membrane proteins, a critical step in their purification and characterization.

-

Cosmetic and Personal Care: Its ability to form stable emulsions and its moisturizing properties make it a valuable ingredient in skincare and haircare formulations.[3]

-

Agrochemicals: It can be used as an adjuvant in herbicide and pesticide formulations to improve their efficacy.

References

The Solubility Profile of N-Octyl-D-glucamine: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Analysis of the Solubilization Behavior of a Key Non-ionic Surfactant in Various Solvents

N-Octyl-D-glucamine, a non-ionic surfactant, is a critical component in numerous scientific and pharmaceutical applications. Its utility in solubilizing membrane proteins, stabilizing biological molecules, and acting as a chiral resolving agent has made it an invaluable tool for researchers and professionals in drug development.[1][2] A thorough understanding of its solubility in different solvents is paramount for optimizing its use in various experimental and formulation contexts. This technical guide provides a comprehensive overview of the solubility of N-Octyl-D-glucamine, detailed experimental protocols for its determination, and visual representations of key concepts to aid in its practical application.

Quantitative Solubility Data

The solubility of N-Octyl-D-glucamine is dictated by its amphiphilic nature, possessing both a hydrophilic glucamine head group and a hydrophobic octyl tail. This structure allows it to interact favorably with a range of solvents with varying polarities. While precise quantitative data for N-Octyl-D-glucamine can be limited in publicly available literature, the data for the closely related and often interchangeably used compound, n-Octyl-β-D-glucopyranoside (OG), provides valuable insights. The following table summarizes the available quantitative and qualitative solubility data.

| Solvent | Chemical Formula | Polarity | Solubility ( g/100 mL) | Temperature (°C) | Citation |

| Water | H₂O | High | Highly Soluble (>20) | 20 | [3] |

| Methanol (B129727) | CH₃OH | High | Slightly Soluble (~1.0) | Not Specified | [1] |

| Ethanol | C₂H₅OH | High | Soluble (~2.0) | Not Specified | [4] |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | High | Slightly Soluble (~1.6) | Not Specified | [1] |

| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | High | Soluble (~1.6) | Not Specified | [4] |

| Phosphate-Buffered Saline (PBS, pH 7.2) | N/A | High | Soluble (~0.5) | Not Specified | [4] |

| Non-polar Solvents (e.g., Hexane, Toluene) | Various | Low | Insoluble | Not Specified | [4][5] |

Note: The quantitative values for Ethanol, DMSO, DMF, and PBS are for n-Octyl-β-D-glucopyranoside (OG), a structurally similar compound. The value for water is also for OG, while the description for N-Octyl-D-glucamine is "highly soluble".[3] The methanol solubility is for N-Octyl-D-glucamine but should be considered an approximation.[1]

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for the effective application of N-Octyl-D-glucamine. The following are detailed methodologies for key experiments.

Equilibrium Solubility Determination via the Shake-Flask Method

The shake-flask method is a gold standard for determining the equilibrium solubility of a compound in a specific solvent.[6]

Methodology:

-

Preparation of Saturated Solution: An excess amount of N-Octyl-D-glucamine is added to a known volume of the test solvent in a sealed flask or vial. The vessel is then agitated at a constant temperature for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[6][7]

-

Phase Separation: After incubation, the suspension is allowed to stand, and the undissolved solid is separated from the saturated solution. This is typically achieved by centrifugation followed by filtration through a chemically inert syringe filter (e.g., PTFE).[7]

-

Quantification: The concentration of N-Octyl-D-glucamine in the clear filtrate is determined using a suitable analytical technique. High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) is a highly effective method for quantifying non-chromophoric compounds like N-Octyl-D-glucamine.[8][9]

-

HPLC-ELSD System: An Agilent Zorbax C18 column or equivalent is commonly used.

-

Mobile Phase: A gradient elution of water (adjusted to pH 3.5 with glacial acetic acid) and acetonitrile (B52724) is employed.[8]

-

Detection: An Evaporative Light Scattering Detector is used to measure the concentration of the analyte.

-

Quantification: A calibration curve is generated using standard solutions of N-Octyl-D-glucamine of known concentrations to ensure accurate determination of the solubility.

-

Determination of Relative Solubility Number (RSN)

The Relative Solubility Number (RSN) is a practical measure of the hydrophilic-lipophilic balance (HLB) of non-ionic surfactants.[10]

Methodology:

-

Sample Preparation: A precise amount of N-Octyl-D-glucamine (e.g., 1 gram) is dissolved in a specific volume (e.g., 30 mL) of a solvent mixture. A less toxic alternative to the traditional benzene/dioxane mixture is a solution of toluene (B28343) and ethylene (B1197577) glycol dimethyl ether (EGDE).[10]

-

Titration: The surfactant solution is then titrated with deionized water at a constant temperature.

-

Endpoint Determination: The titration is continued until the solution becomes persistently turbid. The volume of water (in mL) required to reach this endpoint is the Relative Solubility Number (RSN).[10]

Visualizing Key Concepts

To further elucidate the experimental workflow and the principles governing solubility, the following diagrams are provided.

Caption: Experimental workflow for determining the equilibrium solubility of N-Octyl-D-glucamine.

Caption: Relationship between solvent polarity and the solubility of N-Octyl-D-glucamine.

References

- 1. N-N-OCTYL-D-GLUCAMINE [chembk.com]

- 2. researchgate.net [researchgate.net]

- 3. N-Octyl-D-Glucamine BP EP USP CAS 23323-37-7 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 4. ruifuchem.com [ruifuchem.com]

- 5. 23323-37-7 , N-Octyl-D-glucamine, CAS: 23323-37-7 [chemsynlab.com]

- 6. scielo.br [scielo.br]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 8. Determination of N-Octyl-D-glucamine in Dexketoprofen Trometamol Injection by HPLC-ELSD [cjph.com.cn]

- 9. agilent.com [agilent.com]

- 10. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Safe Handling and Laboratory Applications of 1-Deoxy-1-(octylamino)-D-glucitol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safe handling procedures, physicochemical properties, and key laboratory applications of 1-Deoxy-1-(octylamino)-D-glucitol. The information is intended to ensure the safe and effective use of this compound in a laboratory setting.

Chemical and Physical Properties

1-Deoxy-1-(octylamino)-D-glucitol, also known by synonyms such as N-Octyl-D-glucamine and MEGA-8, is a non-ionic detergent.[1][2] Its amphiphilic nature, with a hydrophilic glucitol head group and a hydrophobic octyl tail, makes it effective in solubilizing membrane proteins and lipids.[3]

Table 1: Physicochemical Properties of 1-Deoxy-1-(octylamino)-D-glucitol

| Property | Value | References |

| CAS Number | 23323-37-7 | [1][2][4] |

| Molecular Formula | C₁₄H₃₁NO₅ | [1][2][4] |

| Molecular Weight | 293.40 g/mol | [2] |

| Appearance | White solid or crystalline powder | [1][5] |

| Melting Point | 121-124 °C | [1] |

| Purity | ≥98% or ≥99% (varies by supplier) | [5] |

| Solubility | Soluble in water, methanol, and ethanol | [6] |

| Storage Temperature | Room temperature or 4°C | [7] |

Safety and Handling

While 1-Deoxy-1-(octylamino)-D-glucitol is not classified as a hazardous substance according to the Globally Harmonized System (GHS), standard laboratory safety precautions should always be observed.[2][4]

Hazard Identification and First Aid

Although not considered hazardous, direct contact may cause skin and eye irritation.[6] In case of exposure, the following first aid measures are recommended:

Table 2: First Aid Measures

| Exposure Route | First Aid Procedure | References |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. | [1] |

| Skin Contact | Wash off with soap and plenty of water. | [1] |

| Eye Contact | Flush eyes with water as a precaution for at least 15 minutes. | [1][4] |

| Ingestion | Rinse mouth with water. Do not induce vomiting. | [1] |

Personal Protective Equipment (PPE)

Appropriate personal protective equipment should be worn to minimize exposure.

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification | References |

| Eye/Face Protection | Safety glasses with side-shields or goggles. | [1] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. | [1] |

| Respiratory Protection | Not generally required. Use a dust mask (e.g., N95) if handling large quantities of powder. | [8] |

Handling and Storage

Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety.

-

Handling : Avoid formation of dust and aerosols.[1] Ensure adequate ventilation in the handling area.

-

Storage : Store in a cool, dry, and well-ventilated place.[1] Keep the container tightly closed.

Accidental Release Measures

In case of a spill, follow these steps:

-

Wear appropriate PPE.

-

Sweep up the solid material, avoiding dust generation.

-

Place the spilled material into a suitable, closed container for disposal.

-

Clean the spill area thoroughly.

-

Prevent the product from entering drains.[1]

Experimental Protocols

1-Deoxy-1-(octylamino)-D-glucitol is widely used as a detergent for the solubilization, purification, and reconstitution of membrane proteins.[3][9] Its primary function is to mimic the lipid bilayer environment, thereby maintaining the native structure and function of the protein once extracted from the cell membrane.

General Protocol for Membrane Protein Extraction and Reconstitution into Liposomes

This protocol provides a general workflow for the use of 1-Deoxy-1-(octylamino)-D-glucitol in membrane protein research. The optimal concentrations of the detergent and other reagents should be determined empirically for each specific protein.

Experimental Workflow:

Caption: A generalized workflow for membrane protein extraction and reconstitution.

Methodology:

-

Cell Lysis and Solubilization:

-

Harvest cells expressing the membrane protein of interest and resuspend the cell pellet in a suitable lysis buffer.

-

Add 1-Deoxy-1-(octylamino)-D-glucitol to the lysis buffer at a concentration above its critical micelle concentration (CMC) to ensure the formation of micelles that can solubilize the membrane proteins. The optimal concentration typically ranges from 25-35 mM.[2]

-

Incubate the mixture to allow for cell lysis and protein solubilization.

-

Centrifuge the lysate at high speed to pellet insoluble cellular debris.

-

Collect the supernatant containing the solubilized membrane protein within detergent micelles.

-

-

Reconstitution into Liposomes:

-

Prepare liposomes with the desired lipid composition.

-

Mix the supernatant containing the solubilized protein with the prepared liposomes.

-

Remove the 1-Deoxy-1-(octylamino)-D-glucitol from the mixture. This is commonly achieved through dialysis, where the small detergent monomers pass through the dialysis membrane while the larger proteoliposomes are retained.[1][3]

-

As the detergent concentration drops below the CMC, the membrane proteins will insert into the lipid bilayer of the liposomes, forming proteoliposomes.

-

The resulting proteoliposomes, with the protein of interest in a more native-like environment, can then be used for downstream functional or structural studies.

-

Logical Workflow for Detergent Selection in Membrane Protein Studies

The choice of detergent is a critical step in membrane protein research. 1-Deoxy-1-(octylamino)-D-glucitol is one of many available detergents, and the optimal choice depends on the specific protein and the intended downstream application.

Detergent Selection Workflow:

Caption: A logical workflow for selecting an appropriate detergent for membrane protein studies.

This workflow highlights the decision-making process for choosing a suitable detergent. Non-ionic detergents like 1-Deoxy-1-(octylamino)-D-glucitol are often a good starting point for functional studies due to their milder nature, which helps in preserving the native conformation and activity of the protein.[10] However, empirical screening of a variety of detergents is often necessary to identify the optimal conditions for a specific membrane protein.[11]

References

- 1. nbinno.com [nbinno.com]

- 2. Use of n-octyl-beta-D-thioglucoside, a new nonionic detergent, for solubilization and reconstitution of membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 1-DEOXY-1-(OCTYLAMINO)-D-GLUCITOL, CasNo.23323-37-7 RongNa Biotechnology Co., Ltd China (Mainland) [rongna.lookchem.com]

- 6. 23323-37-7 , N-Octyl-D-glucamine, CAS: 23323-37-7 [chemsynlab.com]

- 7. cdn.usbio.net [cdn.usbio.net]

- 8. Detergent Optimized Membrane Protein Reconstitution in Liposomes for Solid State NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Solubilization of supported lipid membranes by octyl glucoside observed by time-lapse atomic force microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Choosing and using detergents in biochemistry – The Bumbling Biochemist [thebumblingbiochemist.com]

- 11. Detergent selection for enhanced extraction of membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Octyl-D-glucamine: A Technical Guide to its Application as a Glucose Transport Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Glucose is a fundamental source of energy for most living organisms, and its transport across the cell membrane is a tightly regulated process mediated by a family of facilitative glucose transporters (GLUTs) and sodium-glucose cotransporters (SGLTs).[2][3] Dysregulation of glucose transport is a hallmark of several diseases, including cancer, where the Warburg effect describes an increased reliance on glycolysis, and diabetes, characterized by impaired glucose uptake in response to insulin (B600854).[2][4] Consequently, GLUTs have emerged as significant therapeutic targets.

N-Octyl-D-glucamine, also referred to as 1-Deoxy-1-(octylamino)-D-glucitol, is a synthetic compound that acts as a competitive inhibitor of glucose transport.[1] Its amphiphilic nature, combining a hydrophilic glucamine head with a hydrophobic octyl tail, also lends it surfactant properties.[5] In research, it is often utilized as a negative control in glucose transport assays to ascertain the specificity of other potential inhibitors.[1] This guide aims to provide a comprehensive technical resource for researchers utilizing N-Octyl-D-glucamine in their studies of glucose metabolism.

Chemical and Physical Properties

A summary of the key chemical and physical properties of N-Octyl-D-glucamine is presented in Table 1.

| Property | Value | Reference |

| Chemical Name | N-Octyl-D-glucamine; 1-Deoxy-1-(octylamino)-D-glucitol | [1] |

| CAS Number | 23323-37-7 | [1] |

| Molecular Formula | C₁₄H₃₁NO₅ | [6] |

| Molecular Weight | 293.40 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Solubility | Soluble in water, methanol, and ethanol; Insoluble in non-polar solvents | [1] |

| Stability | Stable at room temperature; decomposes with heat and high humidity | [1] |

Synthesis

N-Octyl-D-glucamine is typically synthesized via the reductive amination of D-glucose with n-octylamine. This process generally involves the formation of a Schiff base intermediate, which is subsequently reduced. Common methods for this synthesis include:

-

Catalytic Hydrogenation: This method involves reacting D-glucose with n-octylamine in a suitable solvent, such as ethanol, in the presence of a catalyst like palladium on charcoal under hydrogen pressure.[7][8]

-

Alternative Methods: Other approaches described in the literature include refluxing glucamine with an alkyl halide in acetonitrile (B52724) or treating D-glucosamine hydrochloride with sodium methoxide (B1231860) followed by reaction with an octyl halide.[8]

Following the reaction, N-Octyl-D-glucamine is purified using standard techniques such as crystallization.[1]

Mechanism of Action as a Glucose Transport Inhibitor

N-Octyl-D-glucamine's structural resemblance to glucose allows it to competitively bind to glucose transporters, thereby inhibiting the uptake of glucose into the cell.[1][9] The precise binding affinity and inhibitory constants (IC50 or Ki values) for N-Octyl-D-glucamine against specific GLUT isoforms (e.g., GLUT1, GLUT2, GLUT3, GLUT4) are not well-documented in publicly available literature. However, its utility as a research tool stems from this established, albeit not quantitatively defined, inhibitory action.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the inhibitory effect of N-Octyl-D-glucamine on cellular glucose uptake.

In Vitro Glucose Uptake Inhibition Assay using Radiolabeled Glucose Analog

This protocol describes a classic method to quantify the inhibition of glucose transport using a radiolabeled glucose analog, such as 2-deoxy-D-[³H]glucose ([³H]-2-DG).

Materials:

-

Cell line of interest (e.g., a cancer cell line overexpressing a specific GLUT isoform)

-

Complete cell culture medium

-

Krebs-Ringer-Hepes (KRH) buffer

-

N-Octyl-D-glucamine

-

2-deoxy-D-[³H]glucose ([³H]-2-DG)

-

Phloretin or Cytochalasin B (as positive controls for GLUT inhibition)

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Cell lysis buffer (e.g., 0.1 M NaOH)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Cell Seeding: Seed cells in a 24-well plate and allow them to grow to near confluency.

-

Glucose Starvation: Wash the cells twice with warm KRH buffer and then incubate them in KRH buffer for 1-2 hours at 37°C to deplete intracellular glucose.

-

Inhibitor Treatment: Pre-incubate the starved cells with varying concentrations of N-Octyl-D-glucamine (e.g., 0, 1, 10, 50, 100, 500 µM) in KRH buffer for 30 minutes at 37°C. Include wells with a vehicle control (e.g., DMSO) and a positive control inhibitor.

-

Glucose Uptake: Initiate glucose uptake by adding [³H]-2-DG to each well at a final concentration of approximately 0.5 µCi/mL. Incubate for a short period (e.g., 5-10 minutes) at 37°C.

-

Stopping the Reaction: Terminate the uptake by rapidly aspirating the medium and washing the cells three times with ice-cold PBS.

-

Cell Lysis: Lyse the cells by adding 0.1 M NaOH to each well and incubating for at least 30 minutes at room temperature.

-

Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the counts per minute (CPM) for each sample. Normalize the CPM of the N-Octyl-D-glucamine-treated samples to the vehicle control to calculate the percentage of inhibition. Plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value.

Fluorescent Glucose Uptake Assay

This protocol utilizes a fluorescently labeled glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), for a non-radioactive method of measuring glucose uptake.

Materials:

-

Cell line of interest

-